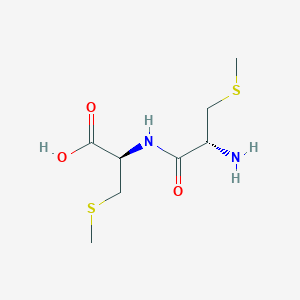
Cobalt--molybdenum (2/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–molybdenum (2/3) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and conductivity compared to its individual components .
準備方法
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (2/3) can be synthesized using various methods. One common approach is the hydrothermal method, where cobalt and molybdenum precursors are mixed in a solution and subjected to high temperature and pressure. This method allows for the formation of nanostructured materials with high surface area and catalytic activity . Another method involves the solvothermal synthesis, where cobalt and molybdenum salts are dissolved in a solvent and heated to form the desired compound .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (2/3) is often produced using electroless deposition techniques. This involves the reduction of cobalt and molybdenum ions in a solution to form a thin film on a substrate. This method is widely used in the production of catalysts for various chemical reactions .
化学反応の分析
Types of Reactions: Cobalt–molybdenum (2/3) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can act as a catalyst in the oxidation of hydrocarbons, where it facilitates the transfer of oxygen atoms to the substrate . It also participates in hydrogenation reactions, where it helps in the addition of hydrogen atoms to unsaturated compounds .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (2/3) include hydrogen peroxide, oxygen, and various organic substrates. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making the compound highly versatile .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (2/3) depend on the specific reaction conditions and substrates used. For example, in oxidation reactions, the products are often oxidized hydrocarbons, while in hydrogenation reactions, the products are saturated hydrocarbons .
科学的研究の応用
Cobalt–molybdenum (2/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and hydrodesulfurization . In biology, it has been studied for its potential use in enzyme mimics and as a component in biosensors . In medicine, cobalt–molybdenum (2/3) is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, it is used in the production of advanced materials, such as high-performance alloys and coatings .
作用機序
The mechanism of action of cobalt–molybdenum (2/3) involves its ability to facilitate electron transfer reactions. The compound’s unique structure allows it to interact with various substrates and promote the transfer of electrons, which is essential for catalytic activity . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
類似化合物との比較
Cobalt–molybdenum (2/3) is unique compared to other similar compounds due to its enhanced catalytic activity and stability. Similar compounds include cobalt sulfide, molybdenum sulfide, and nickel-molybdenum sulfide . While these compounds also exhibit catalytic activity, cobalt–molybdenum (2/3) often outperforms them in terms of efficiency and durability .
特性
CAS番号 |
60719-41-7 |
|---|---|
分子式 |
Co2Mo3 |
分子量 |
405.7 g/mol |
IUPAC名 |
cobalt;molybdenum |
InChI |
InChI=1S/2Co.3Mo |
InChIキー |
KHEXBGGKRFIEAK-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Mo].[Mo].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




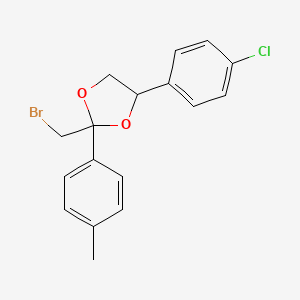
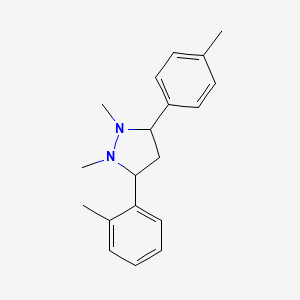
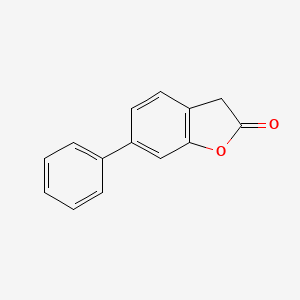
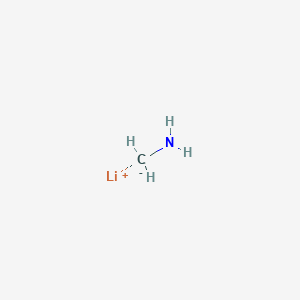
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
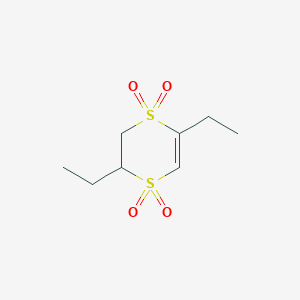
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
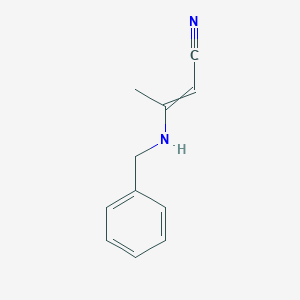
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
